molecular formula C8H9Cl3N4 B13106926 2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamide hydrochloride

2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamide hydrochloride

Cat. No.: B13106926
M. Wt: 267.5 g/mol
InChI Key: LDXBBMKIDBMGFU-GAYQJXMFSA-N
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Description

2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamidehydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamidehydrochloride typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene compounds .

Scientific Research Applications

2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamidehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamidehydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorobenzylidene)hydrazine-1-carboximidamide hydrochloride
  • (E)-2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamide

Uniqueness

2-(2,3-Dichlorobenzylidene)hydrazine-1-carboximidamidehydrochloride is unique due to its specific dichlorobenzylidene moiety, which imparts distinct reactivity and biological properties. Compared to similar compounds, it may exhibit different levels of activity and specificity in various applications .

Properties

Molecular Formula

C8H9Cl3N4

Molecular Weight

267.5 g/mol

IUPAC Name

2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C8H8Cl2N4.ClH/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4+;

InChI Key

LDXBBMKIDBMGFU-GAYQJXMFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N.Cl

Origin of Product

United States

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